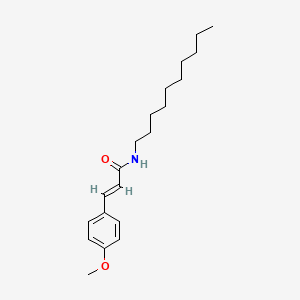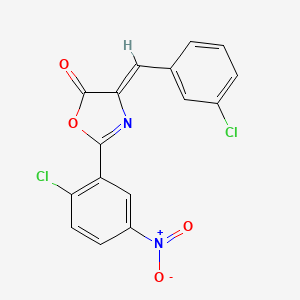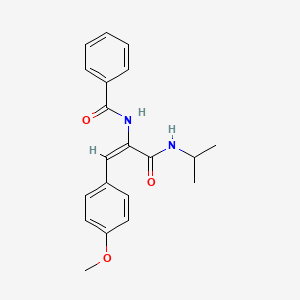![molecular formula C15H11Cl2F2N3O3 B11692465 2-Chloro-N-[2-(4-chloro-2-nitro-phenylamino)-ethyl]-4,5-difluoro-benzamide](/img/structure/B11692465.png)
2-Chloro-N-[2-(4-chloro-2-nitro-phenylamino)-ethyl]-4,5-difluoro-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-4,5-difluorobenzamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of chloro, nitro, and difluoro functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-4,5-difluorobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloro-2-nitroaniline with 2-chloroethylamine under controlled conditions to form the intermediate 2-[(4-chloro-2-nitrophenyl)amino]ethylamine. This intermediate is then reacted with 4,5-difluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-4,5-difluorobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Oxidation: The amino group formed after reduction can be further oxidized to form nitroso or nitro derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products
Reduction: 2-chloro-N-{2-[(4-chloro-2-aminophenyl)amino]ethyl}-4,5-difluorobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Nitroso or nitro derivatives of the compound.
Scientific Research Applications
2-chloro-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-4,5-difluorobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of dyes, plastics, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-4,5-difluorobenzamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-nitroaniline: Shares the nitro and chloro functional groups but lacks the difluorobenzamide moiety.
4-chloro-2-nitrophenol: Similar nitro and chloro groups but different overall structure.
2,6-dichloro-4-nitrophenol: Contains additional chloro groups, leading to different reactivity and applications.
Uniqueness
2-chloro-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-4,5-difluorobenzamide is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C15H11Cl2F2N3O3 |
|---|---|
Molecular Weight |
390.2 g/mol |
IUPAC Name |
2-chloro-N-[2-(4-chloro-2-nitroanilino)ethyl]-4,5-difluorobenzamide |
InChI |
InChI=1S/C15H11Cl2F2N3O3/c16-8-1-2-13(14(5-8)22(24)25)20-3-4-21-15(23)9-6-11(18)12(19)7-10(9)17/h1-2,5-7,20H,3-4H2,(H,21,23) |
InChI Key |
ZVVFNRYPIBBEDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])NCCNC(=O)C2=CC(=C(C=C2Cl)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{5-[(4-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B11692392.png)
![N-[3-(4-fluorophenoxy)-5-nitrophenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B11692399.png)
![2-{[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11692405.png)

![17-(4-Fluorophenyl)-1-methyl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B11692408.png)

![Cyclohexyl 4-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B11692412.png)
![4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl naphthalene-1-sulfonate](/img/structure/B11692415.png)
![(5E)-5-[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11692425.png)
![ethyl 2-({N-[(4-chlorophenyl)sulfonyl]-beta-alanyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11692426.png)
![ethyl {2-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetate](/img/structure/B11692433.png)
![(5E)-5-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11692436.png)
![3-bromo-5-(4-bromothiophen-2-yl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11692443.png)
